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For Immediate Release

San Diego, CA – Lesinurad, a selective uric acid reabsorption inhibitor (SURI), is primarily

recognized for its role in managing hyperuricemia in gout by targeting the urate transporter 1

(URAT1) and organic anion transporter 4 (OAT4). However, a growing body of in vitro evidence

reveals a broader spectrum of molecular interactions, suggesting a more complex

pharmacological profile. This technical guide provides an in-depth analysis of Lesinurad's

cellular targets beyond its primary mechanism of action, offering valuable insights for

researchers, scientists, and drug development professionals.

Executive Summary
This document synthesizes the current understanding of Lesinurad's off-target activities,

focusing on its interactions with various solute carrier (SLC) and ATP-binding cassette (ABC)

transporters, as well as its potential modulation of the nuclear receptor PPARγ. While in vitro

studies demonstrate Lesinurad's ability to inhibit several transporters, the clinical significance

of these interactions is often tempered by its high plasma protein binding. A notable finding is

the conflicting evidence surrounding its effect on Peroxisome Proliferator-Activated Receptor

Gamma (PPARγ), with recent studies suggesting a selective modulatory role. This guide

presents the quantitative data, detailed experimental methodologies, and visual workflows to

facilitate a comprehensive understanding of Lesinurad's expanded cellular target landscape.
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Lesinurad has been evaluated against a panel of transporters and other cellular targets. The

following tables summarize the quantitative data from various in vitro inhibition and activation

assays.

Table 1: Inhibitory Activity of Lesinurad against Renal
and Hepatic Transporters
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Target
Transporter

Transporter
Family

IC50 (μM) Cell System Notes
Reference(s
)

OAT1 SLC 3.90
Transfected

Cells

Inhibition

observed in

vitro, but not

considered

clinically

relevant in

vivo due to

high plasma

protein

binding.[1]

[1]

OAT3 SLC 3.54
Transfected

Cells

Similar to

OAT1, in vitro

inhibition is

not reflective

of in vivo

activity.[1]

[1]

OATP1B1 SLCO
1.8

(Cmax/IC50)

Transfected

Cells

In vitro

interaction

identified, but

clinical

studies with

atorvastatin

showed no

significant

effect on

AUC.[2]

[2]

OCT1 SLC 1.2

(Cmax/IC50)

Transfected

Cells

In vitro

interaction

noted, but

clinical

studies with

metformin

showed no

[2]
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effect on

plasma

exposure.[2]

GLUT9 SLC >100 Oocytes

No significant

inhibition

observed at

concentration

s up to 100

μM.[1][3]

[1][3]

ABCG2 ABC >100 Caco-2 Cells

No effect on

ABCG2

activity was

observed.[1]

[4]

[1][4]

Table 2: Activity of Lesinurad on Other Cellular Targets
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Target
Target
Type

Activity
Value
(μM)

Cell
System

Notes
Referenc
e(s)

PPARγ
Nuclear

Receptor

No

Agonism
>100

Not

specified

One study

reported no

activation

up to 100

μM.[4]

[4]

PPARγ
Nuclear

Receptor

Activation

(EC50)
21 ± 2

Full-length

PPARγ

reporter

assay

A later

study

identified

Lesinurad

as a

selective

PPARγ

modulator

(sPPARγM

).[5]

[5]

Mitochondr

ial Function

Cellular

Process
Low Risk -

Human

Hepatocyte

s

No

significant

effect on

mitochondr

ial

membrane

potential

was

observed

compared

to

benzbroma

rone.[4]

[4]

Detailed Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to assess

Lesinurad's activity on its alternative cellular targets.
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Transporter Inhibition Assays (OAT1, OAT3, OATP1B1,
OCT1)

Cell Systems: Stably transfected human embryonic kidney 293 (HEK-293) cells or other

appropriate cell lines (e.g., Madin-Darby canine kidney II cells) overexpressing the specific

transporter of interest (hOAT1, hOAT3, hOATP1B1, hOCT1) were utilized.[2]

General Protocol:

Cells expressing the transporter were seeded in multi-well plates.

Cells were incubated with varying concentrations of Lesinurad.

A fixed concentration of a radiolabeled probe substrate specific to the transporter (e.g.,

[³H]-estradiol-17β-glucuronide for OATP1B1, [³H]-para-aminohippurate for OAT1) was

added.[2]

Following a defined incubation period, uptake of the radiolabeled substrate was terminated

by washing with ice-cold buffer.

Intracellular radioactivity was measured using liquid scintillation counting.

The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a

four-parameter logistic equation.

Controls: Vector-transfected cells (not expressing the transporter) were used to determine

non-specific uptake. A known inhibitor of each transporter served as a positive control.[2]
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Cell Preparation

Inhibition Assay

Data Analysis

Seed transporter-expressing
cells in multi-well plates

Incubate overnight

Add varying concentrations
of Lesinurad

Add radiolabeled
probe substrate

Incubate for a
defined period

Terminate uptake with
ice-cold buffer wash

Measure intracellular
radioactivity (LSC)

Calculate IC50 values

Click to download full resolution via product page

Workflow for in vitro transporter inhibition assays.
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GLUT9 and ABCG2 Inhibition Assays
GLUT9 Assay:

System:Xenopus laevis oocytes injected with cRNA encoding human GLUT9.[3][6]

Protocol: Oocytes were incubated with Lesinurad (up to 100 μM) followed by the addition

of [¹⁴C]-uric acid. Urate transport was measured by scintillation counting.[1][6]

ABCG2 Assay:

System: Monolayers of Caco-2 cells, which endogenously express ABCG2, grown on

permeable supports.[7]

Protocol: Cells were incubated with Lesinurad, followed by the addition of the ABCG2

substrate [³H]-genistein. The transport of the substrate was measured to determine any

inhibitory effect.[1]

PPARγ Activation Assay
Conflicting results have been reported for Lesinurad's effect on PPARγ.

Study Reporting No Agonism:

Method: A cell-based reporter assay was used. While the specific cell line was not

detailed, it was described as a non-human cell line overexpressing PPARγ and engineered

with a PPAR-responsive luciferase reporter.[5] Lesinurad was tested at concentrations up

to 100 μM.[4]

Study Reporting Selective Modulation (sPPARγM):

Method: A full-length PPARγ transactivation assay was performed.[5]

Protocol:

Cells (e.g., HEK-293T) were transiently co-transfected with a plasmid encoding the full-

length human PPARγ and a reporter plasmid containing a PPAR-responsive element

driving the expression of a luciferase gene.
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A Renilla luciferase plasmid was often co-transfected for normalization.

Transfected cells were incubated with varying concentrations of Lesinurad, with known

PPARγ agonists (e.g., rosiglitazone) as positive controls.

Luciferase activity was measured using a luminometer.

The half-maximal effective concentration (EC50) was determined from the dose-

response curve.[5]

Cell Transfection

Compound Treatment

Activity Measurement

Co-transfect cells with:
- Full-length PPARγ plasmid

- PPAR-responsive luciferase reporter
- Renilla luciferase (normalization)

Incubate transfected cells with
varying concentrations of Lesinurad

Measure Firefly and Renilla
luciferase activity

Normalize Firefly to
Renilla activity

Determine EC50 value

Click to download full resolution via product page

Workflow for PPARγ reporter gene activation assay.
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Mitochondrial Toxicity Assessment
Method: The potential for mitochondrial toxicity was assessed by measuring changes in

mitochondrial membrane potential.[4]

General Protocol:

Human hepatocytes (e.g., HepG2 cells) were cultured in multi-well plates.

Cells were exposed to Lesinurad at various concentrations. A known mitochondrial

uncoupler, such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone), was used as a

positive control.

A fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRE or a similar

water-soluble indicator) was added to the cells.

The cells were incubated to allow the dye to accumulate in active mitochondria.

Fluorescence intensity was measured using a plate reader or imaging system. A decrease

in fluorescence indicates a loss of mitochondrial membrane potential, suggesting

mitochondrial toxicity.

Signaling Pathways and Logical Relationships
While direct modulation of intracellular signaling cascades by Lesinurad's off-target

interactions is not extensively documented, the activation of PPARγ represents a significant

signaling event.

PPARγ Activation Pathway
PPARγ is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid

X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome

proliferator response elements (PPREs) in the promoter regions of target genes, thereby

regulating their transcription. The study identifying Lesinurad as an sPPARγM suggests it can

initiate this cascade, potentially influencing genes involved in metabolism and inflammation.[5]
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Simplified PPARγ signaling pathway activated by Lesinurad.

Discussion and Future Directions
The in vitro data clearly indicate that Lesinurad interacts with several cellular targets beyond

URAT1 and OAT4. The inhibition of OAT1 and OAT3, although potent in vitro, is unlikely to be

clinically significant at therapeutic doses of Lesinurad due to its extensive plasma protein

binding, which limits the free concentration of the drug available to interact with these

transporters.[1] This is supported by clinical studies showing no relevant drug-drug interactions

with substrates of these transporters.[2]

The most intriguing off-target finding is the potential for PPARγ modulation. The discrepancy in

the literature—one study showing no effect and another identifying it as a selective modulator—

warrants further investigation.[4][5] If Lesinurad is indeed an sPPARγM, this could have

implications for its therapeutic profile, particularly in gout patients who often have comorbid

metabolic conditions. The selective nature of this modulation might offer therapeutic benefits

without the adverse effects associated with full PPARγ agonists.

The lack of significant mitochondrial toxicity is a favorable safety finding, distinguishing

Lesinurad from other uricosuric agents like benzbromarone.[4]

Future research should aim to:

Clarify the conflicting findings regarding PPARγ activation using standardized, well-described

assay systems.

Investigate the downstream transcriptional effects of Lesinurad-mediated PPARγ

modulation in relevant cell types.
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Further explore the potential for weak interactions with other transporters, especially under

conditions of altered plasma protein binding or in specific patient populations.

This technical guide underscores the importance of comprehensive in vitro profiling in drug

development. While the primary mechanism of action defines a drug's main therapeutic effect,

understanding its interactions with alternative cellular targets is crucial for a complete

assessment of its efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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